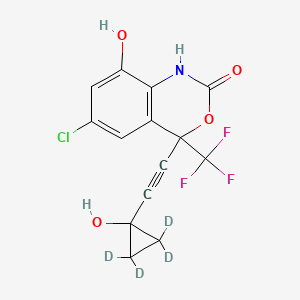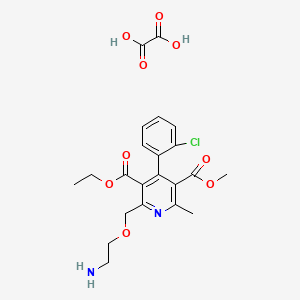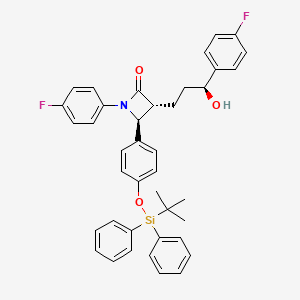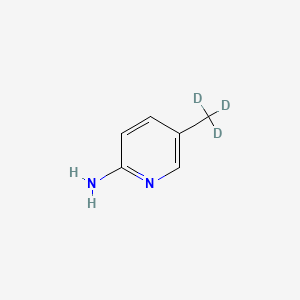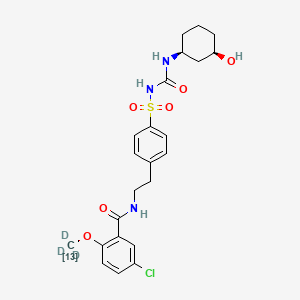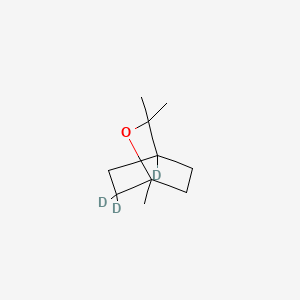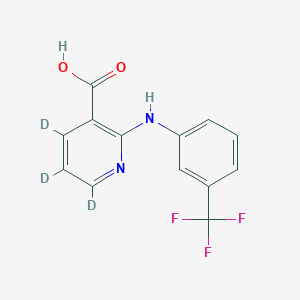
Niflumic Acid-d5 (Major)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Niflumic Acid-d5 (Major) is a deuterated form of Niflumic Acid, a nonsteroidal anti-inflammatory drug. This compound is primarily used as a reference standard in analytical chemistry and pharmacological research. The deuterium atoms in Niflumic Acid-d5 replace the hydrogen atoms, making it useful in various studies involving mass spectrometry and nuclear magnetic resonance spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Niflumic Acid-d5 involves the incorporation of deuterium atoms into the Niflumic Acid molecule. This can be achieved through several methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Direct Synthesis: This involves the use of deuterated reagents in the synthesis of Niflumic Acid. For example, deuterated aniline can be used in the reaction with trifluoromethylbenzoic acid to produce Niflumic Acid-d5.
Industrial Production Methods
Industrial production of Niflumic Acid-d5 typically involves large-scale deuterium exchange reactions. The reaction conditions are optimized to achieve high yields and purity. The process may involve the use of catalysts and specific reaction conditions such as temperature and pressure to facilitate the exchange of hydrogen with deuterium.
Chemical Reactions Analysis
Types of Reactions
Niflumic Acid-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Niflumic Acid-d5 can produce carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Niflumic Acid-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Analytical Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.
Pharmacological Research: Used to study the metabolism and pharmacokinetics of Niflumic Acid.
Biological Research: Used to investigate the effects of deuterium substitution on biological activity.
Industrial Applications: Used in the development of new drugs and chemical processes.
Mechanism of Action
Niflumic Acid-d5 exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX-2, Niflumic Acid-d5 reduces the production of prostaglandins, thereby alleviating inflammation and pain. Additionally, Niflumic Acid-d5 can inhibit phospholipase A2, further contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Niflumic Acid-d5 is similar to other nonsteroidal anti-inflammatory drugs such as:
Flufenamic Acid: Another fenamate with similar anti-inflammatory properties.
Mefenamic Acid: Used to treat mild to moderate pain and inflammation.
Tolfenamic Acid: Used for the treatment of migraine and other types of pain.
Uniqueness
The uniqueness of Niflumic Acid-d5 lies in its deuterium substitution, which makes it particularly useful in analytical studies. The presence of deuterium atoms enhances the stability and allows for precise tracking in metabolic studies.
Properties
IUPAC Name |
4,5,6-trideuterio-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2/c14-13(15,16)8-3-1-4-9(7-8)18-11-10(12(19)20)5-2-6-17-11/h1-7H,(H,17,18)(H,19,20)/i2D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFPYUNJRRFVQU-UJESMPABSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])NC2=CC=CC(=C2)C(F)(F)F)C(=O)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

